Lipophilicity: Meta vs. Para Isomer
The lipophilicity of 1-fluoro-3-(2-nitroethyl)benzene (meta-isomer) differs significantly from its para-isomer (1-fluoro-4-(2-nitroethyl)benzene). The target compound has a calculated LogP of 2.18 . In contrast, a computational source reports a LogP of 3.1 for the para-isomer [1]. This represents a 42% increase in LogP for the para-substituted compound, which translates to a roughly 8.3-fold higher partition coefficient between octanol and water, indicating substantially different pharmacokinetic and solubility behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.18 (calculated) |
| Comparator Or Baseline | 1-Fluoro-4-(2-nitroethyl)benzene: 3.1 (calculated) |
| Quantified Difference | ΔLogP = +0.92 (42% increase) |
| Conditions | Calculated partition coefficient (LogP) from separate sources; not a single head-to-head study. |
Why This Matters
A LogP difference of 0.92 significantly impacts membrane permeability and solubility, making the meta-isomer a superior choice for applications requiring lower lipophilicity and better aqueous compatibility.
- [1] ChemExper Chemical Directory. LogP for 1-fluoro-4-(2-nitroethyl)benzene. Accessed 2026. View Source
